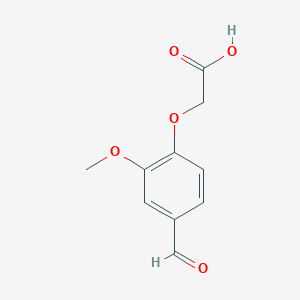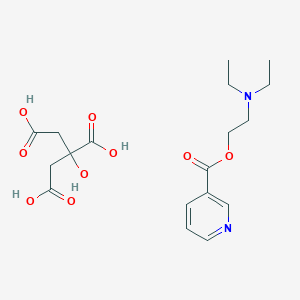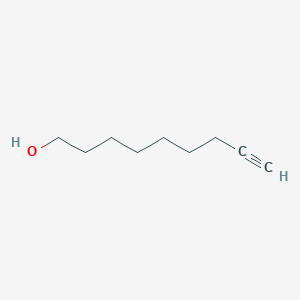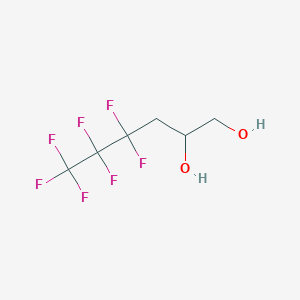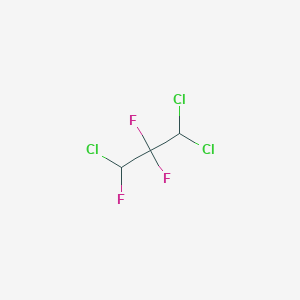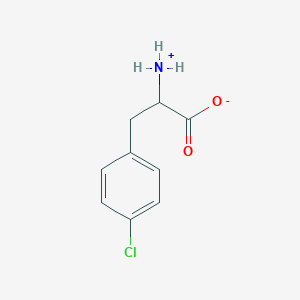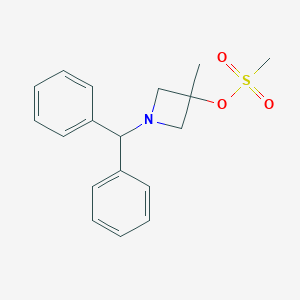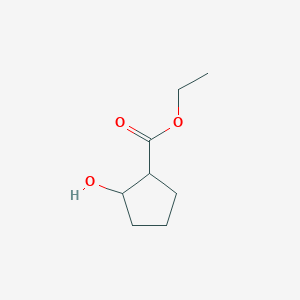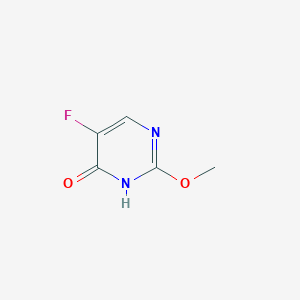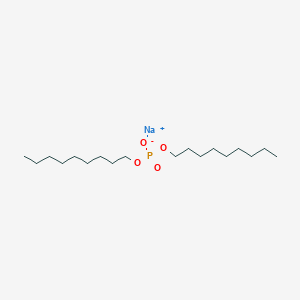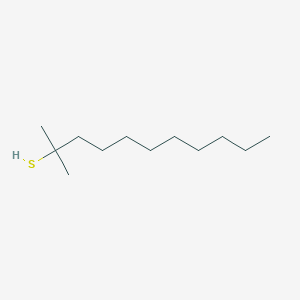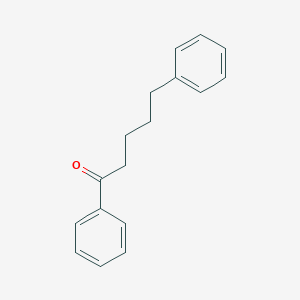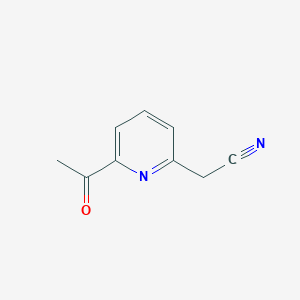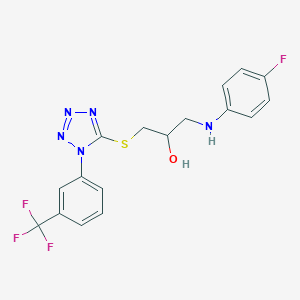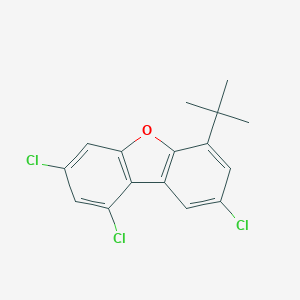
6-t-Butyl-1,3,8-trichlorodibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-t-Butyl-1,3,8-trichlorodibenzofuran, also known as tBPCDF, is a synthetic chemical compound that belongs to the family of polychlorinated dibenzofurans (PCDFs). It is a highly toxic chemical that has been identified as a persistent organic pollutant (POP) by the Stockholm Convention. The chemical structure of tBPCDF consists of three chlorine atoms and a butyl group attached to a dibenzofuran ring system.
Wirkmechanismus
The toxic effects of 6-t-Butyl-1,3,8-trichlorodibenzofuran are primarily mediated through its interaction with the AhR pathway. Upon binding to the AhR, 6-t-Butyl-1,3,8-trichlorodibenzofuran activates a series of downstream signaling pathways that lead to the induction of genes involved in xenobiotic metabolism, inflammation, and cell proliferation. This can lead to the formation of DNA adducts and oxidative stress, which can ultimately result in cell death and tissue damage.
Biochemische Und Physiologische Effekte
Exposure to 6-t-Butyl-1,3,8-trichlorodibenzofuran can cause a range of biochemical and physiological effects in animals and humans. Studies have shown that 6-t-Butyl-1,3,8-trichlorodibenzofuran can induce oxidative stress, alter lipid metabolism, and disrupt hormonal signaling pathways. It can also cause liver damage, immune system suppression, and developmental abnormalities in exposed organisms.
Vorteile Und Einschränkungen Für Laborexperimente
TBPCDF is a useful tool for studying the mechanisms of AhR activation and its downstream effects. It can be used to investigate the role of AhR in various physiological processes, including xenobiotic metabolism, inflammation, and cell proliferation. However, the high toxicity of 6-t-Butyl-1,3,8-trichlorodibenzofuran limits its use in in vivo experiments, and alternative methods such as in vitro cell culture models may be necessary.
Zukünftige Richtungen
There are several areas of future research that could further our understanding of the toxicological properties of 6-t-Butyl-1,3,8-trichlorodibenzofuran. These include investigating the long-term effects of exposure to 6-t-Butyl-1,3,8-trichlorodibenzofuran on human health, developing alternative methods for studying AhR activation, and identifying potential therapeutic targets for mitigating the toxic effects of 6-t-Butyl-1,3,8-trichlorodibenzofuran. Additionally, further research is needed to understand the environmental fate and transport of 6-t-Butyl-1,3,8-trichlorodibenzofuran and other PCDFs, and to develop effective strategies for their remediation and management.
Conclusion
In conclusion, 6-t-Butyl-1,3,8-trichlorodibenzofuran is a highly toxic chemical that has been extensively studied for its toxicological properties and environmental impact. It is a potent AhR agonist that can induce a range of biochemical and physiological effects in exposed organisms. While 6-t-Butyl-1,3,8-trichlorodibenzofuran has proven useful for studying the mechanisms of AhR activation, its high toxicity limits its use in in vivo experiments. Future research is needed to further our understanding of the toxicological properties of 6-t-Butyl-1,3,8-trichlorodibenzofuran and to develop effective strategies for its remediation and management.
Synthesemethoden
The synthesis of 6-t-Butyl-1,3,8-trichlorodibenzofuran involves the reaction of 2,6-di-tert-butylphenol with trichloroacetyl chloride in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a Friedel-Crafts reaction with phosgene to form the final product. The synthesis of 6-t-Butyl-1,3,8-trichlorodibenzofuran is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
TBPCDF has been extensively studied for its toxicological properties and environmental impact. It is a potent aryl hydrocarbon receptor (AhR) agonist that can induce a variety of toxic effects in animals and humans. Research has shown that 6-t-Butyl-1,3,8-trichlorodibenzofuran can cause liver damage, immune system suppression, and developmental abnormalities in exposed organisms. It has also been identified as a potential carcinogen and mutagen.
Eigenschaften
CAS-Nummer |
125652-12-2 |
|---|---|
Produktname |
6-t-Butyl-1,3,8-trichlorodibenzofuran |
Molekularformel |
C16H13Cl3O |
Molekulargewicht |
327.6 g/mol |
IUPAC-Name |
6-tert-butyl-1,3,8-trichlorodibenzofuran |
InChI |
InChI=1S/C16H13Cl3O/c1-16(2,3)11-5-8(17)4-10-14-12(19)6-9(18)7-13(14)20-15(10)11/h4-7H,1-3H3 |
InChI-Schlüssel |
NEMXOMXYPDWFFE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl |
Andere CAS-Nummern |
125652-12-2 |
Synonyme |
6-t-butyl-1,3,8-triCDF 6-t-butyl-1,3,8-trichlorodibenzofuran |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



